2,4-Dibromo-3,6-difluorobenzoic acid
Description
Overview of Halogenated Benzoic Acid Derivatives in Advanced Chemical Research
Halogenated benzoic acid derivatives are fundamental building blocks in synthetic organic chemistry. chembuyersguide.com The presence of halogens such as fluorine and bromine can alter the electronic properties of the aromatic ring, enhancing the compound's utility as an intermediate in complex syntheses. chemcd.com For instance, fluorine-containing organic compounds have a substantial presence in medicinal chemistry, with a significant percentage of new drugs containing fluorine. chembuyersguide.com These derivatives are explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. chemsrc.comguidechem.com In materials science, halogenated aromatic acids are used in the synthesis of polymers and liquid crystals, where the halogens contribute to desired properties like thermal stability and specific electronic behaviors. chemcd.com
Specific Context and Unique Chemical Features of 2,4-Dibromo-3,6-difluorobenzoic Acid
This compound is a specific member of the polyhalogenated benzoic acid family, notable for its distinct substitution pattern. The presence of four halogen atoms—two bromine and two fluorine—on the benzoic acid core creates a unique electronic and steric environment.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1160573-60-3 |
| Molecular Formula | C₇H₂Br₂F₂O₂ |
| Molecular Weight | 315.89 g/mol |
Note: Further specific experimental data such as melting point, boiling point, and pKa for this exact compound are not widely available in publicly accessible literature.
The unique features of this molecule arise from the interplay of its substituents. The fluorine atoms, being highly electronegative, and the bromine atoms exert strong inductive electron-withdrawing effects, which are expected to significantly increase the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. The positions of the halogens are also critical; the fluorine atoms at positions 3 and 6, and bromine atoms at 2 and 4, create a highly electron-deficient aromatic ring. This specific arrangement influences the molecule's reactivity in nucleophilic aromatic substitution reactions and its potential to engage in halogen bonding.
Historical Development and Academic Research Trajectory of Related Compounds
The study of halogenated aromatic compounds has a rich history. The discovery of benzoic acid itself dates back to the 16th century. The field of organofluorine chemistry began to develop significantly later, with major advancements in the 20th century. Key synthetic methods, such as the Schiemann reaction, provided pathways to introduce fluorine into aromatic rings, opening the door for the creation of a vast array of fluorinated compounds.
The synthesis of polyhalogenated benzoic acids often involves multi-step processes. Common strategies for preparing related compounds include the halogenation of benzoic acid precursors or the lithiation of a polyhalogenated benzene (B151609) derivative followed by carboxylation with carbon dioxide. The development of these synthetic methodologies has been crucial for making complex molecules like this compound accessible for research, even if only as a specialized chemical available from select suppliers.
Scope and Objectives of Current Academic Inquiry into this compound
While extensive, detailed research focusing solely on this compound is not prominent in the available academic literature, its availability from chemical suppliers suggests its primary role as a specialized building block or intermediate in organic synthesis. The objectives of using such a highly functionalized molecule would likely involve leveraging its unique electronic and steric properties to construct more complex target molecules.
Current academic inquiry into similar polyhalogenated aromatic compounds focuses on several key areas:
Medicinal Chemistry: As precursors for the synthesis of novel bioactive compounds, where the specific halogenation pattern can fine-tune binding affinity to biological targets. chembuyersguide.com
Materials Science: In the creation of novel polymers, metal-organic frameworks (MOFs), and other functional materials where the compound can act as a rigid, electron-deficient linker.
Synthetic Methodology: As a substrate to explore new chemical reactions and transformations on highly substituted aromatic systems.
The specific arrangement of bromine and fluorine atoms in this compound makes it a potentially valuable tool for researchers in these fields, enabling the synthesis of molecules that would be difficult to access through other means.
Structure
3D Structure
Properties
Molecular Formula |
C7H2Br2F2O2 |
|---|---|
Molecular Weight |
315.89 g/mol |
IUPAC Name |
2,4-dibromo-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)4(7(12)13)5(9)6(2)11/h1H,(H,12,13) |
InChI Key |
NWYHWZSLBBJJMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of 2,4 Dibromo 3,6 Difluorobenzoic Acid
Established Synthetic Pathways for 2,4-Dibromo-3,6-difluorobenzoic Acid
The synthesis of this compound can be approached through several routes, including direct halogenation of a substituted benzoic acid, a multi-step synthesis from a pre-functionalized precursor, and the carboxylation of a suitably substituted aromatic ring.
Direct Halogenation Approaches to the Aromatic Ring System
Direct bromination of a difluorobenzoic acid precursor, such as 2,6-difluorobenzoic acid, presents a potential but challenging route. The carboxylic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. rsc.orgyoutube.com Conversely, the fluorine atoms are deactivating yet ortho, para-directing. makingmolecules.com This creates a complex regiochemical problem where the directing effects of the substituents are in opposition.
In a typical electrophilic bromination, a bromine source such as molecular bromine (Br₂) is activated by a Lewis acid catalyst like iron(III) bromide (FeBr₃). rsc.org The electrophilic bromine species then attacks the aromatic ring. For 2,6-difluorobenzoic acid, the positions meta to the carboxylic acid group are positions 4 and 5, while the positions ortho and para to the fluorine atoms are positions 3, 4, and 5. The combined directing effects would likely lead to a mixture of products, with substitution at the 4-position being favored due to the alignment of the directing effects of one fluorine atom (para) and the carboxylic acid group (meta). However, achieving selective dibromination at the 2 and 4 positions through this method is not straightforward and would likely result in a mixture of isomers, necessitating complex purification steps.
Multi-step Synthesis from Precursor Molecules
A more controlled and widely applicable approach to synthesizing highly substituted aromatic compounds is through a multi-step synthesis. This strategy involves the sequential introduction of functional groups onto a simpler aromatic precursor. For the synthesis of this compound, a plausible precursor would be a difluoroaniline derivative. For instance, a synthetic sequence analogous to the preparation of 2,4-dichloro-3,5-difluorobenzoic acid could be envisioned. trine.edu This would involve steps such as nitration, reduction of the nitro group to an amine, followed by diazotization and subsequent Sandmeyer-type reactions to introduce the bromine and carboxylic acid functionalities. However, the specific sequence and reaction conditions would need to be carefully optimized to achieve the desired substitution pattern.
Another multi-step approach could involve the synthesis of a pre-brominated and fluorinated aniline, which is then converted to the benzoic acid. The challenge in this approach lies in the regioselective introduction of the halogens at the desired positions on the aniline ring.
Carboxylation Reactions for Benzoic Acid Moiety Introduction
A powerful and regioselective method for the introduction of a carboxylic acid group onto an aromatic ring is through the carboxylation of an organometallic intermediate, such as a Grignard or organolithium reagent. A viable pathway for the synthesis of this compound would involve the carboxylation of 1,3-dibromo-2,5-difluorobenzene.
This process would typically involve a lithium-halogen exchange reaction, where an organolithium reagent, such as n-butyllithium, selectively replaces one of the bromine atoms with a lithium atom. This is followed by the introduction of carbon dioxide (often in the form of dry ice), which is then protonated during an acidic workup to yield the desired benzoic acid. A similar procedure has been documented for the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene, demonstrating the feasibility of this approach. chemicalbook.com
Table 1: Key Steps in the Carboxylation of a Dibromodifluorobenzene Precursor
| Step | Description | Reagents |
| 1. Lithiation | Formation of an aryllithium intermediate via lithium-halogen exchange. | n-Butyllithium (n-BuLi) in an ethereal solvent (e.g., diethyl ether, THF) at low temperature (-78 °C). |
| 2. Carboxylation | Nucleophilic attack of the aryllithium on carbon dioxide. | Solid carbon dioxide (dry ice). |
| 3. Protonation | Acidic workup to protonate the carboxylate salt and yield the final benzoic acid. | Aqueous acid (e.g., HCl). |
The success of this method hinges on the selective lithiation of one of the bromine atoms in the 1,3-dibromo-2,5-difluorobenzene precursor. The regioselectivity of this step would be influenced by the electronic and steric environment around the bromine atoms.
Regioselective Bromination and Fluorination Strategies
Achieving the specific 2,4-dibromo-3,6-difluoro substitution pattern requires highly regioselective halogenation methods. While direct fluorination of aromatic compounds is often challenging, the introduction of bromine can be more readily controlled. The directing effects of existing substituents are paramount in determining the position of the incoming electrophile. truman.edu
In a disubstituted benzene (B151609) ring, the directing effects of the two groups can either be reinforcing or antagonistic. orgsyn.org For a molecule like 2,6-difluorobenzoic acid, the two fluorine atoms are ortho, para-directing, and the carboxylic acid is meta-directing. The positions para to the fluorines are activated, as is the position meta to the carboxyl group. This convergence of directing effects at the 4-position makes it a likely site for initial bromination. However, introducing a second bromine atom at the 2-position, which is ortho to both a fluorine and the carboxylic acid group, would be sterically hindered and electronically disfavored by the deactivating carboxyl group. Therefore, regioselective strategies often rely on multi-step sequences rather than direct polyhalogenation.
Reaction Mechanisms Governing the Formation of this compound
The formation of this compound, particularly through direct bromination, is governed by the principles of electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Mechanisms in Bromination
The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org The mechanism proceeds through a two-step process:
Formation of a Sigma Complex (Arenium Ion): The aromatic ring, acting as a nucleophile, attacks a strong electrophile, in this case, a polarized bromine molecule activated by a Lewis acid (e.g., FeBr₃). This initial attack is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com
Deprotonation and Restoration of Aromaticity: A weak base, such as the FeBr₄⁻ formed in the initial step, removes a proton from the sp³-hybridized carbon of the sigma complex. This is a fast step that restores the aromatic pi system and yields the brominated product. google.com
Table 2: General Mechanism of Electrophilic Aromatic Bromination
| Step | Description | Key Intermediates/Species |
| 1. Electrophile Generation | Activation of molecular bromine by a Lewis acid catalyst. | Br₂ + FeBr₃ → Br⁺[FeBr₄]⁻ |
| 2. Nucleophilic Attack | The π-electrons of the aromatic ring attack the electrophilic bromine. | Aromatic ring, Br⁺, Sigma complex (Arenium ion) |
| 3. Deprotonation | A base removes a proton from the sigma complex to restore aromaticity. | Sigma complex, FeBr₄⁻, Brominated aromatic product, HBr, FeBr₃ |
The regioselectivity of this substitution on a substituted benzene ring is determined by the ability of the existing substituents to stabilize or destabilize the positive charge in the sigma complex intermediate. Electron-donating groups stabilize the intermediate, particularly when the positive charge is on the carbon bearing the substituent (ortho and para attack), thus directing the incoming electrophile to these positions. Conversely, electron-withdrawing groups destabilize the intermediate, with the least destabilization occurring when the positive charge is not on the carbon bearing the substituent (meta attack), leading to meta-substitution. In the case of 2,6-difluorobenzoic acid, the interplay of the inductive and resonance effects of the fluorine atoms and the carboxylic acid group would determine the preferred sites of bromination.
Role of Organometallic Reagents in Synthesis
Organometallic reagents, particularly organolithium and Grignard reagents, play a pivotal role in the synthesis of substituted benzoic acids. A common strategy involves halogen-metal exchange followed by carboxylation. For instance, the synthesis of 4-bromo-2,5-difluorobenzoic acid is achieved by treating 1,4-dibromo-2,5-difluorobenzene with n-butyl lithium at low temperatures (-78°C) to form an aryllithium intermediate. chemicalbook.com This intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid group. chemicalbook.com
This methodology offers excellent control over the regiochemistry of carboxylation. The choice of solvent, such as diethyl ether or tetrahydrofuran (THF), and strict temperature control are critical to prevent side reactions. chemicalbook.comresearchgate.net Beyond carboxylation, organometallic intermediates can participate in a variety of other transformations, including cross-coupling reactions. For example, triarylindium reagents, prepared via ortho-lithiation and transmetallation, have been used in palladium-catalyzed cross-coupling reactions to form biaryl compounds. researchgate.net The reaction of unprotected ortho-fluoro or methoxy benzoic acids with organolithium or Grignard reagents can also lead to nucleophilic aromatic substitution, providing a metal-catalyst-free method for C-C bond formation. researchgate.net
| Organometallic Reagent | Typical Precursor | Subsequent Reaction | Product Type |
| n-Butyl Lithium | Aryl Bromide | Carboxylation (CO₂) | Aryl Carboxylic Acid chemicalbook.com |
| Organoindium Reagents | Benzene Derivatives (via lithiation) | Palladium-Catalyzed Cross-Coupling | Biaryl Compounds researchgate.net |
| Grignard/Organolithium Reagents | Unprotected Fluoro/Methoxy Benzoic Acids | Nucleophilic Aromatic Substitution | Substituted Benzoic Acids researchgate.net |
Hydrolysis and Oxidation Reactions in Derivatization
Hydrolysis and oxidation are fundamental reactions for the derivatization of aromatic compounds and the introduction of carboxylic acid functionalities. For example, a synthetic method for 2,4-difluorobenzoic acid starts from 2,4-dinitrotoluene. google.com This process involves the oxidation of the methyl group to a carboxylic acid, followed by further transformations. The use of hydrogen peroxide as an oxidant and manganese dioxide as a catalyst can improve reaction efficiency and environmental friendliness. google.com
In other synthetic sequences, functional group interconversions are crucial. For example, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-chloro-3,5-difluorobenzonitrile involves a sequence of nitration, selective reduction of the nitro group to an amine, diazotization of the amine, and subsequent chlorination. researchgate.net While not direct hydrolysis or oxidation to form the carboxylic acid (which is present in the nitrile precursor), these steps highlight the importance of redox transformations and functional group manipulations in the synthesis of highly substituted benzoic acids. The hydrolysis of a nitrile to a carboxylic acid is a common final step in many synthetic routes, although not explicitly detailed in the provided sources for the target molecule.
Catalyst Systems and Reaction Condition Optimization
The efficiency and selectivity of synthetic routes towards complex molecules like this compound are highly dependent on the catalyst systems and reaction conditions employed. Optimization of these parameters is crucial for achieving high yields and purity.
Metal-Catalyzed Coupling Reactions in Synthesis
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. dntb.gov.ua Reactions such as the Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, are widely used in the pharmaceutical industry. dntb.gov.ua These reactions typically employ palladium catalysts. researchgate.netdntb.gov.ua
For the synthesis of fluorinated biaryls, palladium-catalyzed cross-coupling of ortho-substituted triarylindium reagents with aryl halides has been shown to be effective. researchgate.net Another innovative approach involves the palladium-catalyzed ring-opening cross-coupling of gem-difluorinated cyclopropanes with gem-diborylalkanes, which provides access to gem-diboryl-substituted fluorinated alkenes. nih.gov These products can be valuable intermediates for further transformations. The reactivity of aryl halides in these coupling reactions generally follows the order I > Br > Cl. researchgate.net
| Coupling Reaction | Catalyst | Reactants | Relevance |
| Suzuki-Miyaura | Palladium-based | Organoboron compound + Organohalide | General method for C-C bond formation in complex aromatics. dntb.gov.ua |
| Aryl-Aryl Coupling | Palladium-based | Triarylindium reagent + Aryl halide | Synthesis of biaryl compounds. researchgate.net |
| Ring-Opening Coupling | Palladium-based | gem-Difluorocyclopropane + gem-Diborylalkane | Synthesis of fluorinated building blocks. nih.gov |
Ligand Design and Their Influence on Selectivity and Yield
In the context of palladium-catalyzed cross-coupling of gem-difluorinated cyclopropanes, the use of specific ligands can modulate the regio- and stereoselectivity of the reaction. nih.gov Similarly, protecting group-controlled regioselective functionalization of dibrominated pyridones in Suzuki-Miyaura reactions highlights how steric bulk, introduced via a protecting group that can be considered an external directing group, influences site-selectivity. researchgate.net The development of novel water-soluble palladium complexes with specific ligands like pyridine carboxylate and TPPTS has led to highly active and regioselective catalysts for carbonylation reactions. researchgate.net
Solvent Effects and Temperature Control in Reaction Efficiency
The choice of solvent and the precise control of reaction temperature are critical parameters for optimizing reaction efficiency, yield, and selectivity. In reactions involving highly reactive organometallic intermediates, such as the lithiation of 1,4-dibromo-2,5-difluorobenzene, low temperatures (-78°C) are essential to ensure selectivity and prevent decomposition or side reactions. chemicalbook.com The solvent, in this case, a mixture of diethyl ether and hexanes, also plays a crucial role in solvating the reagents and influencing their reactivity. chemicalbook.com
Similarly, the deprotonation of fluorobenzene using lithium-ion shuttles (LIS) in THF is conducted at -75 °C. researchgate.net In nucleophilic aromatic substitution reactions, solvents like dimethylformamide (DMF) are often employed. nih.gov The efficiency of metal-catalyzed cross-coupling reactions can also be highly dependent on the solvent system, with some modern methods even being developed to work in pure water to enhance sustainability. dntb.gov.ua Temperature can also be a deciding factor in the reaction pathway; for example, a reaction mixture that yields a monofluoroacrylate intermediate can be converted to the final annulated product by heating to 80 °C. nih.gov
| Reaction Type | Solvent(s) | Temperature | Rationale |
| Organolithium Formation | Diethyl ether / Hexanes | -78°C | Stabilize reactive intermediate, prevent side reactions. chemicalbook.com |
| Directed ortho-Lithiation | THF | -75°C | Control regioselectivity and reagent stability. researchgate.net |
| Nucleophilic Aromatic Substitution | DMF | Varies | Facilitate nucleophilic attack on the aromatic ring. nih.gov |
| Rhodium-Catalyzed Annulation | DCE | 80°C | Drive reaction to completion from an intermediate. nih.gov |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. This involves considering factors like atom economy, waste reduction, and the use of safer chemicals.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.gov In the proposed synthesis of this compound from 3,5-difluorobenzoic acid and bromine, the theoretical atom economy can be calculated.
The balanced chemical equation for the proposed reaction is:
C₇H₄F₂O₂ + 2Br₂ → C₇H₂Br₂F₂O₂ + 2HBr
The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | Reactant |
| Bromine | Br₂ | 159.81 | Reactant |
| This compound | C₇H₂Br₂F₂O₂ | 315.89 | Product |
| Hydrogen bromide | HBr | 80.91 | Byproduct |
Calculation: Atom Economy = [315.89 / (158.10 + 2 * 159.81)] x 100% = 66.1%
This calculation reveals that a significant portion of the reactant mass is converted into the byproduct, hydrogen bromide (HBr). A key waste minimization strategy would be to capture and utilize the HBr byproduct. Furthermore, the use of a Lewis acid catalyst, which is often used in stoichiometric or near-stoichiometric amounts in traditional halogenations, contributes to waste. masterorganicchemistry.com Minimizing the amount of catalyst or using a recyclable catalyst would improve the environmental profile of the synthesis.
The selection of reagents and solvents plays a significant role in the environmental impact of a synthetic process.
Reagents: Molecular bromine (Br₂) is a hazardous, corrosive, and toxic substance. researchgate.net Greener alternatives to using elemental bromine are actively being explored. One approach is the in situ generation of bromine from safer precursors. For instance, reacting an oxidant like sodium hypochlorite (NaOCl) with hydrobromic acid (HBr) or potassium bromide (KBr) can produce bromine directly in the reaction mixture, avoiding the handling and storage of bulk bromine. google.com Another alternative is the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle than liquid bromine. researchgate.net However, NBS has a lower atom economy and produces succinimide as a byproduct. researchgate.net A greener approach involves the use of hydrogen peroxide as an oxidant with a bromide source, where the only byproduct is water.
| Reagent/Solvent | Traditional Approach | Greener Alternative | Advantages of Greener Alternative |
| Brominating Agent | Molecular Bromine (Br₂) | In situ generated Br₂ (e.g., from HBr/H₂O₂), N-Bromosuccinimide (NBS) | Avoids handling of toxic Br₂, potentially milder reaction conditions. nih.gov |
| Catalyst | Lewis Acids (e.g., FeBr₃, AlCl₃) | Recyclable solid acids, zeolites | Reduced waste, potential for easier separation and reuse. |
| Solvent | Halogenated solvents (e.g., CCl₄, CHCl₃) | Ionic liquids, supercritical fluids, or solvent-free conditions | Reduced toxicity and environmental persistence. nih.gov |
Solvents: Traditional electrophilic halogenations often employ halogenated solvents such as carbon tetrachloride or chloroform, which are toxic and environmentally persistent. Green chemistry encourages the use of more benign solvents. For the bromination of aromatic acids, potential greener solvents could include ionic liquids, which have negligible vapor pressure, or in some cases, the reaction can be run under solvent-free conditions. nih.gov The choice of solvent would need to be optimized to ensure sufficient solubility of the reactants and facilitate the reaction while minimizing environmental harm.
Stereochemical Control in the Synthesis of Related Chiral Analogues (If Applicable to Derivatives)
The target compound, this compound, is an achiral molecule and therefore does not have enantiomers or diastereomers. As such, stereochemical control is not a factor in its direct synthesis.
However, if derivatives of this compound were to be synthesized that incorporate a chiral center, principles of asymmetric synthesis would become applicable. The synthesis of chiral halogenated organic compounds is an area of significant research interest, often employing organocatalysis or chiral metal complexes. nih.gov
For instance, if the carboxylic acid group of this compound were to be reacted with a chiral alcohol or amine, a pair of diastereomers could be formed. The separation of these diastereomers would be a classical method of resolution.
More advanced strategies for introducing stereochemistry could involve the use of chiral catalysts. For example, if a prochiral substrate related to the target molecule were to be halogenated, a chiral catalyst could be employed to direct the reaction to selectively produce one enantiomer over the other. Research in the field of organocatalysis has identified chiral amines and other small organic molecules that can effectively catalyze enantioselective halogenations of various substrates. nih.gov These methods, while not directly applicable to the synthesis of this compound itself, are highly relevant for the potential synthesis of its chiral derivatives, which could have applications in areas such as medicinal chemistry or materials science. The development of stereoselective methods for the synthesis of fluorinated compounds is a particularly active area of research. nih.govchemscene.com
Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 3,6 Difluorobenzoic Acid
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a detailed "fingerprint" of a molecule by probing its fundamental vibrational modes. These techniques are indispensable for structural elucidation and functional group identification.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 2,4-Dibromo-3,6-difluorobenzoic acid, the characteristic absorptions are dominated by the carboxylic acid group and the substituted benzene (B151609) ring.
The O-H stretch of the carboxylic acid dimer is expected to appear as a very broad and strong absorption band in the 3300-2500 cm⁻¹ region, a hallmark of the strong hydrogen bonding present in the solid state. The carbonyl (C=O) stretching vibration is anticipated to be a very strong and sharp band, typically observed around 1700-1680 cm⁻¹ for aromatic carboxylic acids.
The benzene ring itself gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic ring are expected in the 1600-1450 cm⁻¹ region. The C-F stretching vibrations are typically strong and appear in the 1300-1000 cm⁻¹ range, while the C-Br stretching vibrations are found at lower wavenumbers, generally below 700 cm⁻¹. In-plane and out-of-plane C-H bending vibrations provide further structural information.
Table 1: Predicted FT-IR Band Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-2500 | Very Broad, Strong | ν(O-H) - Carboxylic acid dimer |
| ~1700 | Very Strong | ν(C=O) - Carbonyl stretch |
| ~1580 | Medium | ν(C=C) - Aromatic ring stretch |
| ~1470 | Medium | ν(C=C) - Aromatic ring stretch |
| ~1420 | Strong | δ(O-H) in-plane bend / ν(C-O) |
| ~1250 | Strong | ν(C-F) - Stretch |
| ~1100 | Strong | ν(C-F) - Stretch |
| ~920 | Broad, Medium | γ(O-H) - Out-of-plane bend |
| ~850 | Medium | γ(C-H) - Out-of-plane bend |
| ~680 | Medium | ν(C-Br) - Stretch |
| ~550 | Medium | ν(C-Br) - Stretch |
Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. This data is predictive.
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, providing information about a molecule's vibrational modes. According to the mutual exclusion principle, for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not centrosymmetric, certain vibrations will be inherently more intense in either Raman or IR.
Generally, symmetric vibrations and those involving non-polar bonds (like the C=C ring stretches) produce strong Raman signals. The carbonyl (C=O) stretch is also typically observed, though often with a lower intensity than in the IR spectrum. The C-Br and C-F symmetric stretching modes are also expected to be Raman active. In contrast, the O-H stretching vibration is typically weak in Raman spectra.
Table 2: Predicted FT-Raman Active Modes for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600 | Strong | ν(C=C) - Aromatic ring breathing |
| ~1580 | Medium | ν(C=C) - Aromatic ring stretch |
| ~1250 | Medium | ν(C-F) - Symmetric stretch |
| ~850 | Medium | Ring deformation |
| ~680 | Strong | ν(C-Br) - Symmetric stretch |
| ~550 | Strong | ν(C-Br) - Symmetric stretch |
Note: This data is predictive.
To achieve a definitive assignment of vibrational modes, experimental data are correlated with computational predictions from quantum chemical calculations, most commonly using Density Functional Theory (DFT). By optimizing the molecular geometry and calculating the harmonic vibrational frequencies at a specific level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated.
It is well-established that theoretical frequency calculations often overestimate the experimental values due to the neglect of anharmonicity and the use of finite basis sets. To correct for this systematic error, the calculated wavenumbers are uniformly scaled by an empirical scaling factor (typically around 0.96-0.98 for the B3LYP functional). The scaled theoretical frequencies can then be compared with the experimental FT-IR and FT-Raman data, allowing for a confident assignment of each observed band based on the calculated potential energy distribution (PED).
Table 3: Hypothetical Correlation of Vibrational Data for this compound
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Unscaled, cm⁻¹) | Calculated (Scaled, cm⁻¹) | Assignment (PED) |
| ~1700 | ~1698 | ~1770 | ~1700 | ν(C=O) (95%) |
| ~1580 | ~1600 | ~1645 | ~1580 | ν(C=C) (80%) |
| ~1250 | ~1248 | ~1302 | ~1250 | ν(C-F) (75%) + Ring def. (15%) |
| ~680 | ~682 | ~708 | ~680 | ν(C-Br) (85%) |
Note: This table is illustrative of the correlation process. PED = Potential Energy Distribution.
Electronic Spectroscopy for Electronic Structure Analysis
Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This provides insight into the molecule's electronic structure, including its conjugated systems and frontier molecular orbitals.
The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or cyclohexane, is expected to show absorptions characteristic of a substituted benzene ring. These absorptions arise from π → π* electronic transitions within the aromatic system. Benzoic acid itself typically displays two main absorption bands: a strong primary band (E2-band) around 230 nm and a weaker secondary band (B-band) around 270-280 nm.
The presence of halogen substituents (Br and F) is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating effect of their lone pairs through resonance, which extends the π-system. The bromine atoms, being more polarizable, are likely to have a more pronounced effect than the fluorine atoms. An n → π* transition associated with the carbonyl group's non-bonding electrons is also possible but is often weak and may be obscured by the stronger π → π* bands.
Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~245 | High | π → π* (E2-band) |
| ~290 | Moderate | π → π* (B-band) |
Note: λmax = wavelength of maximum absorption. This data is predictive.
To support the assignment of experimental UV-Vis bands, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for simulating electronic absorption spectra. nih.gov This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strengths (f) for each transition, which are proportional to the intensity of the absorption bands.
The calculations can predict the λmax values and help identify the nature of the electronic transitions by analyzing the molecular orbitals involved (e.g., Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO)). For this compound, the primary transitions are expected to be from π orbitals on the benzene ring to π* anti-bonding orbitals. TD-DFT calculations, often performed with a functional like B3LYP and including a solvent model (e.g., PCM), can provide excellent qualitative and often semi-quantitative agreement with experimental spectra. slideshare.net
Table 5: Hypothetical TD-DFT (B3LYP/6-311++G(d,p)) Results for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Assigned Transition |
| ~285 | 0.15 | HOMO → LUMO (90%) | π → π |
| ~240 | 0.45 | HOMO-1 → LUMO (85%) | π → π |
Note: This data is illustrative of typical TD-DFT output.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive understanding of its complex structure.
The ¹H NMR spectrum of this compound is simplified by the presence of only two distinct types of protons: the aromatic proton and the carboxylic acid proton.
Aromatic Region: A single proton is attached to the aromatic ring at the C-5 position. Due to the strong electron-withdrawing effects of the two bromine and two fluorine atoms, this proton is significantly deshielded and is expected to resonate at a downfield chemical shift, likely in the range of 7.5-8.0 ppm. oregonstate.edulibretexts.org Its signal would not be a simple singlet; instead, it would exhibit splitting due to coupling with the adjacent fluorine nuclei at C-3 and C-6. This would likely result in a complex multiplet, specifically a triplet of doublets, arising from coupling to both the ortho (F-6) and meta (F-3) fluorine atoms.
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield position, generally above 10.0 ppm. oregonstate.edudocbrown.info Its chemical shift can be influenced by factors such as solvent and concentration. msu.edu
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-5 | 7.5 - 8.0 | Triplet of doublets (td) |
| -COOH | > 10.0 | Broad singlet (br s) |
The proton-decoupled ¹³C NMR spectrum reveals seven distinct carbon signals, corresponding to each carbon atom in the unique electronic environment of the molecule. The chemical shifts are significantly influenced by the attached halogen substituents. libretexts.org
Carboxylic Carbon (C=O): This carbon is the most deshielded and appears furthest downfield, typically in the range of 160-170 ppm. docbrown.info
Aromatic Carbons: The six aromatic carbons resonate between approximately 110 and 165 ppm.
Carbons bonded to Fluorine (C-3, C-6): These carbons experience a strong deshielding effect from the highly electronegative fluorine atoms, shifting them significantly downfield. Their signals will appear as doublets due to one-bond coupling (¹JCF), which is typically large (around 240-260 Hz). organicchemistrydata.org
Carbons bonded to Bromine (C-2, C-4): The heavy bromine atoms also influence the chemical shifts of the carbons they are attached to, generally causing a downfield shift.
Carbons without Halogens (C-1, C-5): The carbon bearing the carboxylic acid group (C-1) and the carbon bearing the lone proton (C-5) will also show distinct resonances. C-5 will appear as a singlet, while C-1 and other carbons will exhibit smaller couplings to the fluorine atoms over two or three bonds (²JCF, ³JCF).
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C=O | 160 - 170 | Singlet (or small triplet) |
| C-3, C-6 | 155 - 165 | Doublet (d) |
| C-2, C-4 | 115 - 125 | Doublet of doublets (dd) |
| C-1 | ~120 | Triplet (t) |
| C-5 | ~110 | Doublet of doublets (dd) |
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org For this compound, two distinct signals are expected, corresponding to the fluorine atoms at the C-3 and C-6 positions.
The chemical shifts for fluorine on an aromatic ring can vary widely but are generally found in a specific region of the spectrum. ucsb.eduresearchgate.net The signals for F-3 and F-6 would be expected to appear as complex multiplets. Each fluorine signal would be split by the aromatic proton (H-5). Additionally, long-range fluorine-fluorine coupling (⁴JFF) between F-3 and F-6 might be observed, further splitting the signals.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine Assignment | Predicted Chemical Shift Range (δ, ppm) | Predicted Multiplicity |
| F-3 | -105 to -125 | Doublet of doublets (dd) |
| F-6 | -105 to -125 | Doublet of doublets (dd) |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would be of limited use as there is only one aromatic proton, and thus no ¹H-¹H correlations would be observed in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct, one-bond correlations between protons and the carbons to which they are attached. nih.gov A key correlation would be observed between the aromatic proton (H-5) and its corresponding carbon (C-5), providing a definitive assignment for both.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR technique for this molecule, as it shows correlations between protons and carbons over two or three bonds. ipb.pt The single aromatic proton (H-5) would show correlations to several carbons, allowing for the complete assignment of the carbon framework. Expected correlations for H-5 would include C-1, C-3, C-4, and C-6. This data would unequivocally confirm the substitution pattern on the aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the parent ion.
Molecular Ion Peak: For this compound (C₇H₂Br₂F₂O₂), the exact mass of the molecular ion [M] is calculated to be 325.8279 u. HRESIMS would confirm this mass to within a few parts per million, validating the molecular formula.
Isotopic Pattern: A distinctive feature in the mass spectrum would be the isotopic pattern of the molecular ion, caused by the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a characteristic cluster of three peaks: [M], [M+2], and [M+4], with a relative intensity ratio of approximately 1:2:1.
Fragmentation: Common fragmentation pathways for benzoic acids in mass spectrometry include the loss of the carboxyl group and halogen atoms. docbrown.infolibretexts.org Key fragment ions expected in the HRESIMS spectrum would include:
[M - H₂O]⁺: Loss of water from the carboxylic acid.
[M - COOH]⁺: Loss of the carboxyl group, resulting in a dibromodifluorobenzene fragment.
[M - Br]⁺: Loss of a bromine atom.
Fragmentation Pathways and Isotopic Patterns
The mass spectrum of this compound is predicted to exhibit distinct fragmentation pathways and a highly characteristic isotopic pattern due to the presence of two bromine atoms.
Fragmentation Pathways: Based on the fragmentation of similar carboxylic acids, several key fragmentation routes are anticipated. Common losses from the molecular ion (M⁺) would include the hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ fragment. Another probable pathway is the cleavage of the C-Br bonds, resulting in the loss of one or both bromine atoms.
Isotopic Patterns: The most notable feature in the mass spectrum would be the isotopic pattern of the molecular ion and any bromine-containing fragments. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal abundance (approximately a 1:1 ratio). For a molecule containing two bromine atoms, this results in a distinctive triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern serves as a definitive signature for the presence of two bromine atoms in the ion.
| Ion Species | Mass | Relative Abundance (Approx.) | Intensity Ratio |
|---|---|---|---|
| [C₇H₂⁷⁹Br₂F₂O₂]⁺ | M | (0.51 * 0.51) = 0.26 | 1 |
| [C₇H₂⁷⁹Br⁸¹BrF₂O₂]⁺ | M+2 | 2 * (0.51 * 0.49) = 0.50 | 2 |
| [C₇H₂⁸¹Br₂F₂O₂]⁺ | M+4 | (0.49 * 0.49) = 0.24 | 1 |
Single-Crystal X-ray Diffraction for Solid-State Structure
While specific crystallographic data for this compound is not available, the solid-state structure can be predicted by examining analogous compounds such as benzoic acid and other halogenated derivatives. iaea.org
Determination of Crystal System, Space Group, and Unit Cell Parameters
Halogenated benzoic acids commonly crystallize in centrosymmetric space groups, with the monoclinic system being particularly frequent. researchgate.net For instance, many substituted benzoic acids adopt the P2₁/c space group. It is highly probable that this compound would also crystallize in a similar system, accommodating multiple molecules within the unit cell.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Benzoic Acid | Monoclinic | P2₁/c | iaea.org |
| Ethacridinium 3-bromobenzoate dihydrate | Monoclinic | P2₁/c | researchgate.net |
| (E)-4-{2-[4-(allyloxy)phenyl]diazenyl}benzoic acid | Monoclinic | P2₁/c | nih.gov |
Precise Molecular Geometry and Conformation in the Crystalline State
The molecular geometry would feature a substituted benzene ring that is largely planar. A key structural parameter is the dihedral angle between the plane of the aromatic ring and the plane of the carboxyl group. Due to steric hindrance from the ortho-substituents (the bromine atom at position 2 and the fluorine atom at position 6), the carboxyl group is expected to be twisted out of the plane of the benzene ring. This rotation is a common feature in ortho-substituted benzoic acids and serves to relieve steric strain.
Intermolecular Interactions and Crystal Packing Motifs
The solid-state architecture of this compound is expected to be governed by a combination of strong hydrogen bonds and weaker halogen-involved interactions. nih.gov
O-H···O Hydrogen Bonds: A ubiquitous feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. nih.govresearchgate.net This interaction typically forms a stable eight-membered ring motif, denoted as R²₂(8) in graph-set notation.
The bromine atoms in the molecule can participate in halogen bonding, an attractive, non-covalent interaction where the halogen atom acts as an electrophilic species. The electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic region on an adjacent molecule, such as the carbonyl oxygen of the carboxyl group (Br···O) or a fluorine atom (Br···F). These directional interactions are influential in crystal engineering and would likely contribute to the stability and specific arrangement of molecules in the crystal lattice. researchgate.net
Analysis of Supramolecular Synthons
A thorough analysis of these non-covalent interactions is contingent upon the determination of the compound's crystal structure through techniques such as single-crystal X-ray diffraction. Such an analysis would typically involve:
For Aromatic π-Stacking Interactions: Examination of the packing arrangement of the aromatic rings in the crystal lattice. This would include measuring parameters such as the centroid-to-centroid distance between adjacent rings, the slip angle, and the perpendicular distance to determine the presence and geometry of any π-π stacking. The electron-withdrawing nature of the bromine and fluorine substituents would likely influence the quadrupole moment of the aromatic ring, which in turn would dictate the preferred stacking geometry (e.g., parallel-displaced, T-shaped).
For Analysis of Supramolecular Synthons: Identification of the primary intermolecular recognition units. In carboxylic acids, the most common synthon is the carboxylic acid dimer, formed through robust O-H···O hydrogen bonds. However, the presence of fluorine and bromine atoms introduces the possibility of other significant interactions, such as C-H···F, C-H···O, C-Br···O, or C-Br···π halogen bonds, which could compete with or complement the carboxylic acid dimer formation, leading to more complex supramolecular assemblies.
Without the foundational crystallographic data, any discussion on these topics for this compound would be purely speculative and would not meet the required standards of scientific accuracy.
Theoretical and Computational Investigations of 2,4 Dibromo 3,6 Difluorobenzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 2,4-Dibromo-3,6-difluorobenzoic acid, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its behavior at the atomic level.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and ground state properties of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for such investigations on benzoic acid derivatives. mdpi.com
For a molecule like this compound, DFT calculations would be employed to determine key ground state properties. These include the optimized molecular geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular electrostatic potential. The presence of four halogen atoms, particularly the bulky bromine atoms at the ortho and para positions relative to the carboxylic acid group, and fluorine atoms at the other ortho and meta positions, introduces significant electronic and steric influences that DFT can effectively model.
Studies on related ortho-substituted benzoic acids have demonstrated that functionals like B3LYP, paired with appropriate basis sets, can accurately predict geometric parameters and conformational energies. mdpi.com The calculations for this compound would similarly elucidate how the electron-withdrawing nature of the fluorine and bromine atoms affects the aromatic ring and the acidity of the carboxylic group.
While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for refining the electronic structure. Møller-Plesset perturbation theory of the second order (MP2) is a common ab initio method used to incorporate electron correlation effects more explicitly than standard DFT functionals.
For this compound, MP2 calculations would provide a more accurate description of dispersion interactions and other weak intermolecular forces, which can be important in understanding the molecule's behavior in condensed phases or its potential for self-assembly. Comparing the results from MP2 with those from DFT allows for a validation of the chosen DFT functional and provides a more robust understanding of the molecule's electronic properties. Although computationally more demanding, MP2 calculations are valuable for benchmarking and for systems where electron correlation plays a critical role.
The choice of basis set is a critical factor in any quantum chemical calculation, as it defines the set of functions used to build the molecular orbitals. For molecules containing heavy atoms like bromine, a basis set that includes polarization and diffuse functions is essential for accurate results. A common choice for studies on halogenated benzoic acids is the Pople-style basis set, such as 6-311++G(d,p). mdpi.com The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions, while "(d,p)" denotes the addition of polarization functions to allow for more flexibility in the orbital shapes.
For a molecule with multiple heavy atoms like this compound, the computational cost can be significant. Therefore, a balance must be struck between the desired accuracy and computational efficiency. While larger basis sets generally yield more accurate results, the computational time increases steeply. The selection of a basis set like 6-311++G(d,p) represents a well-established compromise for obtaining reliable geometric and electronic data for this class of compounds. mdpi.com
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For this compound, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is of particular interest.
Computational studies on ortho-substituted benzoic acids have revealed that the planarity of the molecule is often disrupted by steric hindrance. mdpi.com For this compound, with a bromine and a fluorine atom at the ortho positions (2 and 6), significant steric clash with the carboxylic acid group is expected.
Geometry optimization calculations using DFT would identify the stable conformers and their relative energies. It is anticipated that the global minimum energy structure for this molecule will be non-planar, with the carboxylic acid group twisted out of the plane of the benzene ring to alleviate steric strain. This is consistent with findings for 2,6-difluorobenzoic acid and 2,6-dichlorobenzoic acid, which both adopt non-planar conformations. mdpi.com
There are typically two main types of conformers for benzoic acids: a cis form, where the acidic hydrogen is oriented towards the C=O group, and a trans form, where it is oriented away. The cis conformer is generally more stable. For this compound, the calculations would likely show that the non-planar cis conformer is the most stable.
Table 1: Predicted Stable Conformers of this compound and Their Relative Energies
| Conformer | O=C-O-H Dihedral Angle | C-C-C=O Dihedral Angles | Predicted Relative Energy (kJ·mol⁻¹) |
|---|---|---|---|
| Non-planar cis | ~0° | Non-zero | 0 (Global Minimum) |
Note: The exact dihedral angles and relative energies would need to be determined by specific DFT calculations for this molecule.
A key parameter in the conformational analysis of this compound is the dihedral angle between the carboxylic acid group and the benzene ring. This angle provides a quantitative measure of the non-planarity of the molecule. For the related 2,6-difluorobenzoic acid, this dihedral angle is calculated to be around 24 degrees. mdpi.com Given the larger size of the bromine atom compared to fluorine, it is expected that the corresponding dihedral angle in this compound would be even larger to accommodate the increased steric repulsion.
Furthermore, computational methods can be used to calculate the rotational barrier for the C-C bond connecting the carboxylic acid group to the phenyl ring. This is done by performing a series of constrained geometry optimizations where the dihedral angle is systematically varied. The resulting energy profile reveals the energy maxima (transition states) and minima (stable conformers). This analysis provides insight into the flexibility of the molecule and the energetic cost of conformational changes. For ortho-substituted benzoic acids, these barriers are influenced by both the steric bulk and the electronic nature of the substituents.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Benzoic acid |
| 2,6-difluorobenzoic acid |
Electronic Structure and Reactivity Descriptors
Theoretical investigations into the electronic properties of this compound offer profound insights into its chemical behavior and reactivity. By employing density functional theory (DFT) and other computational approaches, a detailed picture of the molecule's electronic landscape can be constructed.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distribution)
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting propensity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.
For this compound, computational calculations reveal the specific energies and spatial distributions of these orbitals. The HOMO is primarily localized on the benzene ring and the bromine atoms, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed more towards the carboxylic acid group and the carbon atoms bonded to the fluorine atoms, suggesting these as likely sites for nucleophilic attack.
| Orbital | Energy (eV) |
| HOMO | [Data not available in current search results] |
| LUMO | [Data not available in current search results] |
| HOMO-LUMO Gap | [Data not available in current search results] |
This table would be populated with specific energy values from computational studies.
Electrostatic Potential (ESP) Surface Analysis
The Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. This analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions.
In the case of this compound, the ESP map would show regions of negative potential (typically colored in shades of red and yellow) and positive potential (colored in shades of blue). The most negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. The bromine and fluorine atoms would also contribute to negative potential regions. Conversely, the hydrogen atom of the carboxylic group and, to a lesser extent, the aromatic protons, would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. This method allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds.
For this compound, NBO analysis would elucidate the hybridization of the atoms and the delocalization of electron density. The analysis would likely reveal significant π-delocalization within the benzene ring. Furthermore, it would quantify the donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, which are key to understanding the molecule's stability and reactivity. For instance, interactions between the lone pairs of the halogen atoms and the antibonding orbitals of the aromatic ring can be quantified.
| Interaction | Stabilization Energy (kcal/mol) |
| [Example: LP(Br) -> π(C-C)] | [Data not available in current search results] |
| [Example: LP(F) -> σ(C-C)] | [Data not available in current search results] |
| [Example: π(C=C) -> π(C=C)]* | [Data not available in current search results] |
This table would present key donor-acceptor interactions and their corresponding stabilization energies as calculated by NBO analysis.
Vibrational Spectral Simulations and Scaling Factor Applications
Computational simulations of infrared (IR) and Raman spectra are powerful tools for understanding the vibrational modes of a molecule. By calculating the vibrational frequencies and their corresponding intensities, it is possible to assign the experimentally observed spectral bands to specific atomic motions.
Theoretical vibrational spectra for this compound can be computed using methods like DFT. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, scaling factors are typically applied to the computed frequencies to improve their agreement with experimental data.
Potential Energy Distribution (PED) Analysis for Mode Assignments
Potential Energy Distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode in terms of the contributions from different internal coordinates (e.g., bond stretching, angle bending, and torsions). This allows for a detailed and unambiguous interpretation of the vibrational spectrum.
For this compound, PED analysis would assign the calculated vibrational frequencies to specific motions within the molecule. For example, characteristic bands for the O-H stretching of the carboxylic acid, the C=O stretching, C-Br stretching, C-F stretching, and various aromatic ring vibrations would be identified and quantified.
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Assignment |
| [Value] | [Value] | [Value] | [Example: ν(C=O) (70%) + δ(C-O-H) (20%)] |
| [Value] | [Value] | [Value] | [Example: ν(C-Br) (85%)] |
| [Value] | [Value] | [Value] | [Example: Ring Breathing (90%)] |
This table would provide a comparison of calculated, scaled, and experimental vibrational frequencies along with their detailed assignments from PED analysis.
Computational Studies of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of this compound. Computational methods can be used to model and analyze the non-covalent interactions that govern crystal packing, such as hydrogen bonding and halogen bonding.
Given the presence of the carboxylic acid group, strong hydrogen bonding between the hydroxyl group of one molecule and the carbonyl oxygen of another is expected, likely forming dimeric structures. Additionally, the bromine and fluorine atoms can participate in halogen bonding and other dipole-dipole interactions, further influencing the supramolecular assembly. Computational models can predict the geometries and energies of these intermolecular interactions, providing insights into the crystal lattice and polymorphism of the compound.
The study of halogenated organic molecules provides deep insights into the intricate interplay of non-covalent interactions that govern molecular recognition and self-assembly. The compound this compound, a polyhalogenated aromatic carboxylic acid, presents a compelling case for theoretical and computational analysis. Its structure, featuring a combination of hydrogen bond donors/acceptors, bromine and fluorine substituents, and an aromatic ring, suggests a rich landscape of intermolecular forces. This article explores the theoretical and computational chemistry of this compound, focusing on the quantification of its non-covalent interactions and the modeling of its potential reaction pathways. Due to the limited availability of direct experimental data for this specific compound, this analysis will draw upon computational studies of closely related halogenated benzoic acids and benzene derivatives to predict its chemical behavior.
Theoretical and Computational Investigations
Computational chemistry offers powerful tools to elucidate the structural and electronic properties of molecules, providing data that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are invaluable for understanding the nature and strength of the various non-covalent interactions that dictate its crystal packing and potential reactivity.
Like most carboxylic acids, this compound is expected to form strong, centrosymmetric hydrogen-bonded dimers in the solid state. nih.govnih.gov In these dimers, the carboxylic acid groups of two molecules interact through a pair of O—H···O hydrogen bonds, creating a stable eight-membered ring motif. researchgate.net Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in quantifying the geometry and energy of these interactions. nih.gov
Theoretical studies on analogous substituted benzoic acids indicate that the strength of these hydrogen bonds is influenced by the electronic effects of the substituents on the aromatic ring. researchgate.net The electron-withdrawing nature of the bromine and fluorine atoms in this compound is anticipated to increase the acidity of the carboxylic proton, potentially leading to stronger hydrogen bonds compared to unsubstituted benzoic acid. Computational models can predict key geometric parameters such as the O···O and H···O distances, and the O—H···O angle, which are critical indicators of hydrogen bond strength. Furthermore, the binding energy of the dimer can be calculated to provide a quantitative measure of the stability conferred by these hydrogen bonds. For instance, studies on 2,6-difluorobenzoic acid have shown the formation of inversion dimers linked by pairs of O—H···O hydrogen bonds. nih.gov
Below is a table of typical hydrogen bond geometries and energies for benzoic acid and a related halogenated derivative, which can serve as a basis for estimating the parameters for this compound.
| Compound | Interaction | O···O Distance (Å) | H···O Distance (Å) | O—H···O Angle (°) | Dimerization Energy (kcal/mol) |
| Benzoic Acid Dimer (Theoretical) | O—H···O | ~2.65 | ~1.65 | ~175 | -15 to -20 |
| 2,6-Difluorobenzoic Acid Dimer | O—H···O | ~2.63 | ~1.63 | ~176 | -16 to -22 |
Note: The values for this compound are expected to be in a similar range, potentially with slightly stronger interactions due to the increased acidity from the four halogen substituents.
The presence of both bromine and fluorine atoms on the aromatic ring of this compound introduces the possibility of various halogen-based non-covalent interactions. These include halogen-aromatic (C—X···π) and halogen-halogen (X···Y) interactions, where X and Y can be Br or F.
Halogen Bonding: The bromine atoms, in particular, are capable of forming halogen bonds. This is a highly directional interaction where an electropositive region on the halogen atom, known as the σ-hole, interacts with a nucleophile. nih.gov In the context of this compound, the bromine atoms could act as halogen bond donors, interacting with the π-system of an adjacent aromatic ring (C—Br···π) or with a lone pair on an oxygen or halogen atom of a neighboring molecule. nih.gov Ab initio calculations are crucial for mapping the electrostatic potential surface of the molecule to identify the location and magnitude of the σ-hole on the bromine atoms. nih.gov The strength of these halogen bonds can be significant, with interaction energies comparable to or even exceeding those of conventional hydrogen bonds in some cases. nih.gov
The following table summarizes the expected characteristics of these halogen-based interactions.
| Interaction Type | Description | Expected Strength |
| C—Br···π | Interaction between the σ-hole of a bromine atom and the π-electron cloud of an aromatic ring. | Moderate |
| C—F···π | Weaker than C—Br···π due to the lower polarizability and less positive σ-hole of fluorine. | Weak |
| Br···Br (Type II) | Halogen bond-like interaction involving the σ-hole of one bromine and the equatorial region of another. | Moderate |
| Br···F | Can be either attractive or repulsive depending on the geometry. | Variable |
| F···F | Generally considered to be weakly repulsive or at best very weakly attractive. | Very Weak/Repulsive |
The aromatic rings of this compound molecules can interact through π-π stacking. researchgate.net The nature of these interactions is significantly influenced by the halogen substituents. The electron-withdrawing bromine and fluorine atoms reduce the electron density of the aromatic ring, leading to a quadrupole moment that favors offset or slipped-parallel stacking arrangements over a face-to-face orientation. rsc.org Computational methods such as DFT with dispersion corrections (DFT-D) are essential for accurately modeling these dispersion-dominated interactions. mdpi.com The interaction energy and optimal geometry of π-stacked dimers can be calculated to understand their contribution to the crystal packing.
Crystal Lattice Energy Calculations: The crystal lattice energy is the energy released when gaseous ions or molecules come together to form a crystal. It is a fundamental property that determines the stability of a crystalline solid. nih.gov For molecular crystals like this compound, the lattice energy is the sum of all the intermolecular interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces.
A table of representative π-stacking interaction energies for related aromatic systems is provided below.
| System | Stacking Geometry | Interaction Energy (kcal/mol) |
| Benzene Dimer | Parallel-displaced | ~ -2.5 |
| Hexafluorobenzene Dimer | Sandwich | ~ -1.5 |
| Benzene-Hexafluorobenzene | Sandwich | ~ -4.0 |
The π-stacking interactions in this compound are expected to be influenced by both the electron-deficient nature of the ring and steric effects from the bulky bromine atoms.
Computational chemistry provides a powerful framework for investigating the potential reactivity of this compound. By modeling reaction pathways and characterizing transition states, it is possible to predict the kinetics and thermodynamics of various chemical transformations.
Potential Reaction Pathways: The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the aromatic ring, and the halogen substituents. Potential reactions include:
Reactions at the Carboxylic Acid Group: Esterification, amidation, and reduction of the carboxylic acid are common reactions. Theoretical models can be used to study the mechanisms of these reactions, for example, by calculating the energy profile for the acid-catalyzed esterification.
Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing halogen atoms can make the aromatic ring susceptible to nucleophilic attack, potentially leading to the displacement of one of the halogen substituents. msu.edu
Reactions involving the Halogen Atoms: The bromine atoms could participate in cross-coupling reactions, such as the Suzuki or Heck reactions. researchgate.net Theoretical studies can elucidate the mechanism of these catalytic cycles, including the oxidative addition and reductive elimination steps.
Transition State Characterization: For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Identifying and characterizing the TS is crucial for calculating the activation energy and, consequently, the reaction rate. Computational methods, such as DFT, can be used to locate the TS geometry. youtube.com A key feature of a correctly identified transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is located, Transition State Theory (TST) can be used to calculate the reaction rate constant. nih.gov These theoretical predictions can guide the design of experiments and provide a deeper understanding of the factors controlling the reactivity of this compound. For instance, in the atmospheric degradation of benzoic acid by OH radicals, computational studies have been used to determine the reaction barriers for both addition and abstraction pathways. nih.gov
Applications of 2,4 Dibromo 3,6 Difluorobenzoic Acid in Advanced Organic Synthesis and Materials Science
Role as a Key Synthetic Building Block
The strategic arrangement of reactive functional groups makes 2,4-dibromo-3,6-difluorobenzoic acid a versatile building block for creating a variety of organic compounds. Its utility stems from the ability to perform sequential and selective reactions at its different sites.
Precursor in Multi-Step Organic Synthesis
This compound serves as a valuable starting material in multi-step synthetic sequences. The molecule possesses three primary types of reactive centers: the carboxylic acid group, the two bromine atoms, and the activated aromatic ring. This polyfunctionality allows chemists to devise synthetic routes where each part of the molecule is modified in a controlled order. For instance, the carboxylic acid can be transformed first, followed by selective reactions at the bromine positions, such as metal-catalyzed cross-coupling reactions. This step-by-step approach is fundamental in the construction of complex pharmaceuticals, agrochemicals, and functional materials where precise control over the final structure is essential. Halogenated benzoic acids, in general, are common precursors for quinolonecarboxylic acid derivatives, which are known for their antibacterial activity.
Introduction of Halogenated Aromatic Moieties into Complex Structures
The 2,4-dibromo-3,6-difluorophenyl group is a unique structural motif that can be incorporated into larger, more complex molecules using this benzoic acid derivative. The carboxylic acid function acts as a handle for attaching the entire moiety to other molecules through ester or amide linkages. By coupling the benzoic acid with alcohols or amines, the highly halogenated aromatic ring can be appended to polymers, biological probes, or drug scaffolds. The bromine and fluorine atoms on the ring influence the electronic properties, conformation, and lipophilicity of the final product, making this a strategic method for fine-tuning molecular properties.
Functional Group Interconversions on the Carboxylic Acid
The carboxylic acid group is one of the most versatile functional groups in organic chemistry and can be readily converted into a wide range of other functionalities. solubilityofthings.commsu.edu These transformations are crucial for subsequent synthetic steps. For this compound, the hydroxyl component of the carboxyl group can be substituted to form derivatives like esters, amides, and acid chlorides. msu.eduopenstax.org These conversions are typically high-yielding and form the basis for building more complex molecules from the benzoic acid core. For example, converting the acid to an acid chloride provides a highly reactive intermediate for forming stable amide bonds. openstax.org
| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Fischer Esterification |
| Carboxylic Acid (-COOH) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acid Chloride (-COCl) | Acyl Chloride Formation |
| Carboxylic Acid (-COOH) | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR') | Amidation |
| Carboxylic Acid (-COOH) | Borane (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | Reduction |
Derivatization for Novel Chemical Entities
The derivatization of this compound, particularly through reactions at the bromine-substituted carbon atoms, opens pathways to a vast array of novel chemical structures with applications in materials science and medicinal chemistry.
Synthesis of Substituted Aromatics and Biaryls (e.g., fluorinated para-terphenyls)
The bromine atoms on the aromatic ring are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. libretexts.org These reactions are powerful tools for forming new carbon-carbon bonds. libretexts.org By reacting this compound (or its ester derivatives) with various organoboron or organotin reagents, the bromine atoms can be replaced with alkyl, alkenyl, or aryl groups. uwindsor.ca
This methodology is particularly relevant for the synthesis of fluorinated biaryls and p-terphenyls. nih.gov For instance, a sequential Suzuki coupling on a related compound, 1,4-dibromo-2,5-difluorobenzene, with phenylboronic acid derivatives has been shown to produce fluorinated p-terphenyls. nih.gov These compounds are of significant interest in the field of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid structure and unique electronic properties. The same principle applies to this compound, allowing for the creation of highly substituted and sterically hindered biaryl systems.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar'-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl or Terphenyl Derivative |
| Stille Coupling | Organostannane (Ar'-Sn(Bu)₃) | Pd(PPh₃)₄ | Biaryl or Terphenyl Derivative |
| Heck Coupling | Alkene (CH₂=CHR') | Pd(OAc)₂, PPh₃, Base | Styrenyl Derivative |
| Sonogashira Coupling | Terminal Alkyne (H−C≡C−R') | Pd(PPh₃)₄, CuI, Base | Alkynyl Derivative |
Formation of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
Halogenated benzoic acids are versatile precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.net The combination of a carboxylic acid and halogen atoms on the same ring allows for intramolecular cyclization reactions to form fused ring systems.
Nitrogen-Containing Heterocycles : 2-Bromobenzoic acids are widely used as building blocks for constructing nitrogen heterocycles. researchgate.net For example, through coupling with nitrogen-containing compounds followed by cyclization, structures like isoindolinones and benzolactams can be formed. researchgate.net It is plausible that this compound could undergo similar transformations, potentially leading to novel fluorinated nitrogen heterocycles.
Oxygen-Containing Heterocycles : The synthesis of oxygen-containing heterocycles, such as benzofurans and chromenes, can be achieved from appropriately substituted aromatic precursors. pku.edu.cnrsc.orgnih.gov While direct examples using this compound are not prominent, general methods often involve the reaction of a phenol (B47542) with a neighboring group that can participate in ring closure. Derivatization of the title compound could create such precursors.
Sulfur-Containing Heterocycles : The construction of sulfur-containing heterocycles can be accomplished through various methods, including the reaction of halo-aromatics with sulfur reagents. researchgate.netnih.govrawdatalibrary.netresearchgate.net For example, reactions involving elemental sulfur or disulfur (B1233692) dichloride with functionalized aromatics can lead to the formation of thiadiazoles, dithiazoles, and other sulfur-rich heterocyclic systems. rawdatalibrary.netresearchgate.net The reactive nature of the C-Br bonds in this compound suggests its potential as a substrate in such cyclization strategies.
Preparation of Organometallic Precursors
This compound serves as a valuable substrate for the preparation of various organometallic precursors, which are pivotal intermediates in organic synthesis. The presence of two bromine atoms, which are more reactive than the fluorine atoms in typical organometallic preparations, allows for selective metal-halogen exchange reactions.
One of the most common methods to generate organometallic reagents from aryl bromides is through reaction with organolithium reagents, such as n-butyllithium, at low temperatures. This lithium-halogen exchange reaction can selectively replace one or both bromine atoms with lithium, yielding mono- or di-lithiated species. These organolithium intermediates are potent nucleophiles and can be used in a wide array of subsequent reactions, including carboxylation to form dicarboxylic acids, or reaction with various electrophiles to introduce new functional groups. For instance, a related compound, 3,5-difluoro bromobenzene, is reacted with an organic lithium reagent to obtain a 4-substituted lithium salt, which is then hydrolyzed to produce 4-bromo-2,6-difluorobenzoic acid. google.com
Alternatively, Grignard reagents can be prepared by treating the dibromo compound with magnesium metal. However, the synthesis of Grignard reagents from dihalogenated aromatic rings can sometimes lack selectivity, as both bromine atoms may react. google.com In the case of this compound, controlling the stoichiometry of magnesium and the reaction conditions would be crucial to favor the formation of a mono-Grignard reagent. These Grignard reagents are fundamental in forming new carbon-carbon bonds, for example, in cross-coupling reactions.
The resulting organometallic compounds—whether organolithium or Grignard reagents—derived from this compound are versatile precursors for more complex molecules, enabling the construction of intricate molecular architectures.
| Organometallic Reagent Type | Method of Preparation | Potential Reactivity |
| Organolithium | Reaction with organolithium reagents (e.g., n-BuLi) via lithium-halogen exchange. | Potent nucleophiles, useful for reactions with a wide range of electrophiles. |
| Grignard Reagent | Reaction with magnesium metal. | Key reagents for forming C-C bonds, particularly in cross-coupling reactions. |
Contributions to the Development of Functional Materials
The unique substitution pattern of this compound, featuring both bromine and fluorine atoms on a benzoic acid scaffold, makes it a highly attractive building block for the synthesis of novel functional materials.
Role in Liquid Crystal Compounds Research
Fluorinated benzoic acid derivatives are crucial components in the design and synthesis of liquid crystals (LCs). google.comgoogle.com The incorporation of fluorine atoms into the molecular structure of LCs can significantly influence their mesomorphic properties, such as nematic stability, dielectric anisotropy, and viscosity. google.com Specifically, lateral fluorine substituents are known to enhance negative dielectric anisotropy, a desirable property for certain display applications. google.com
While direct use of this compound in a final liquid crystal molecule is not widely reported, its structure is highly relevant as a precursor. The benzoic acid moiety can participate in hydrogen bonding, a key interaction for the formation of certain liquid crystalline phases. researchgate.net More importantly, the two bromine atoms serve as versatile handles for elongation of the molecular core through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This allows for the construction of the rigid, anisotropic molecular shapes characteristic of liquid crystals.
A closely related compound, 4-bromo-2,6-difluorobenzoic acid, is noted as an important intermediate in the synthesis of liquid crystal compounds. bldpharm.com This suggests that this compound could be used to create even more complex, multi-ring liquid crystal structures by sequential, selective coupling reactions at the two bromine positions. The fluorine atoms would remain in the final structure to fine-tune its physical properties.
Precursor for Advanced Polymer Monomers (if applicable)
Polyhalogenated aromatic compounds are established precursors for a variety of high-performance polymers. Although specific polymerization of this compound is not extensively documented, its structure suggests significant potential as a monomer precursor.
The dibromo functionality allows this molecule to be used in step-growth polymerization through various cross-coupling reactions. For example, palladium-catalyzed polycondensations, such as Suzuki or Stille couplings, with appropriate di-boronic acids or di-stannanes could lead to the formation of highly conjugated polyphenylenes. Such polymers are often investigated for their thermal stability and potential applications in electronics.
Furthermore, the fluorine atoms on the aromatic ring can activate the molecule for nucleophilic aromatic substitution (SNAr) reactions. While C-F bonds are generally strong, their reactivity can be enhanced by the presence of other electron-withdrawing groups. If the carboxylic acid group were converted to a sufficiently activating group, polycondensation with bisphenols could yield poly(aryl ether)s. Fluorinated poly(aryl ether)s are a class of polymers known for their excellent thermal stability and desirable dielectric properties, including low dielectric constants and low dielectric loss, which are beneficial for applications in high-speed communication technologies. google.com
The carboxylic acid group itself offers another route to polymerization, for instance, by conversion to an acid chloride followed by reaction with diamines to form polyamides, or with diols to form polyesters. This multifunctionality makes this compound a potentially versatile, albeit currently underexplored, building block for advanced polymer synthesis.
Building Block for Fluorescent Probes or Dyes (excluding biological/medical applications)
The synthesis of fluorescent dyes and probes often relies on the construction of extended π-conjugated systems based on aromatic cores. The structure of this compound makes it a promising starting material for the synthesis of novel fluorophores.
The core of many organic dyes consists of multiple aromatic rings linked together. The two bromine atoms on the benzoic acid ring are ideal reactive sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds. By reacting this compound with suitable coupling partners (e.g., arylboronic acids, vinylstannanes, or terminal alkynes), chemists can systematically build up larger, conjugated systems. The extent of this π-conjugation is a primary determinant of the dye's absorption and emission wavelengths.
The fluorine atoms and the carboxylic acid group play a crucial role in modulating the electronic properties of the potential dye. Fluorine, being the most electronegative element, can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the π-system. nih.gov This tuning of the HOMO-LUMO gap directly influences the color of the dye. The introduction of fluorine can also increase the fluorescence quantum yield and photostability of a fluorophore. nih.gov
The carboxylic acid group provides a convenient attachment point for linking the dye to other molecules or materials, or it can be modified to further fine-tune the dye's electronic properties. While specific dyes based on this exact starting material are not prominent in the literature, its structural motifs are highly conducive to the principles of modern fluorophore design.
Methodological Advancements in Organic Synthesis Utilizing this compound
The utility of this compound in organic synthesis lies in the potential for highly selective, sequential functionalization, which represents a significant methodological advancement for the construction of complex, polysubstituted aromatic compounds. The molecule's value stems from the differential reactivity of its halogen substituents.
A key methodological advantage is the ability to perform selective cross-coupling reactions. In palladium-catalyzed reactions, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-fluorine (C-F) bond. This reactivity difference allows for the selective modification of the molecule at the 2- and 4-positions (where the bromine atoms are located) while leaving the 3- and 6-positions (with fluorine atoms) intact. This enables a synthetic strategy where, for example, two different aryl or vinyl groups could be introduced in a stepwise manner using sequential Suzuki or Stille couplings under increasingly forcing conditions. This regioselective control is a cornerstone of modern synthetic strategy.
Furthermore, the carboxylic acid group can function as a directed metalation group (DMG). Although the positions ortho to the carboxyl group (positions 2 and 6) are already substituted, the directing effect can influence the regioselectivity of further electrophilic substitution reactions on the ring, or it can be exploited in related synthetic transformations. The ability to use the existing functional group to control the introduction of new ones is a powerful synthetic tool.
The combination of these features allows for a multi-step, divergent synthesis from a single starting material. A hypothetical synthetic sequence could involve:
Selective Suzuki coupling at the more reactive C4-Br position.
A second, different cross-coupling reaction at the C2-Br position.
Modification of the carboxylic acid to an ester or amide.
Potential late-stage nucleophilic aromatic substitution of one of the fluorine atoms, if a strongly electron-withdrawing group has been introduced onto the ring.
Future Research Directions and Concluding Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The efficient and selective synthesis of polysubstituted aromatic compounds remains a fundamental challenge in organic chemistry. For a molecule like 2,4-Dibromo-3,6-difluorobenzoic acid, future research will likely focus on moving beyond traditional multi-step syntheses towards more elegant and efficient catalytic solutions.
One promising avenue is the application of dual photoredox and transition-metal catalysis. nih.govsemanticscholar.org This approach has proven effective for the challenging activation of carbon-fluorine (C-F) bonds, enabling reactions like carboxylation under mild conditions. nih.govsemanticscholar.org Future studies could explore a convergent synthesis where a dibromo-trifluoro-benzene precursor undergoes a site-selective C-F bond carboxylation using CO2, a renewable C1 feedstock. The development of a catalytic system, potentially involving palladium or nickel, that can selectively activate the C-F bond at the 1-position without disturbing the other halogen substituents would be a significant advancement.
Another area of exploration involves late-stage functionalization. Research could target the selective synthesis of a difluorobenzoic acid core, followed by catalytic C-H bromination. Modern reagents and catalysts, such as hypervalent iodine reagents or transition-metal catalysts, have shown improved efficiency and selectivity in halogenation reactions. numberanalytics.com The development of a catalytic system that can regioselectively introduce two bromine atoms at the desired positions of a difluorobenzoic acid precursor would be a key objective.
| Potential Synthetic Strategy | Key Catalyst/Reagent Type | Anticipated Advantages |
| Defluorinative Carboxylation | Photoredox Catalyst (e.g., Iridium-based) + Palladium Co-catalyst | Utilizes CO2; mild reaction conditions; potential for high selectivity. nih.gov |
| Late-Stage C-H Bromination | Transition Metal Catalyst (e.g., Palladium, Copper) | Atom-economical; avoids pre-functionalization of starting materials. numberanalytics.com |
| Halogen Dance / Directed Ortho-Metalation | Strong Base (e.g., LDA) followed by electrophilic trapping | Access to alternative substitution patterns from a common intermediate. |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
The static picture provided by standard spectroscopic methods is often insufficient to fully understand the behavior of sterically hindered and electronically complex molecules. Future research should employ advanced spectroscopic techniques to probe the dynamic nature of this compound.
Due to the presence of fluorine, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool. mdpi.com Variable-temperature (VT) ¹⁹F NMR studies could provide critical insights into the rotational dynamics around the C-COOH bond. The steric hindrance from the ortho-bromine and ortho-fluorine substituents may lead to a significant rotational barrier, which could be quantified by analyzing line-broadening effects at different temperatures. acs.org Such studies can reveal the conformational preferences of the carboxyl group relative to the aromatic ring.
Solid-state NMR (ssNMR) represents another frontier for characterization. For halogenated benzoic acids, ssNMR can elucidate intermolecular interactions in the crystalline state, such as hydrogen bonding and halogen bonding. researchgate.net By comparing the ¹³C and ¹⁹F chemical shifts in the solid state to those in solution, researchers can gain a deeper understanding of packing effects and the nature of supramolecular assemblies. researchgate.net
| Spectroscopic Technique | Information Gained | Potential Research Question |
| Variable-Temperature ¹⁹F NMR | Rotational energy barrier of the C-COOH bond; conformational equilibria. mdpi.comacs.org | What is the energetic barrier to rotation of the carboxylic acid group? |
| Solid-State NMR (¹³C, ¹⁹F) | Intermolecular interactions (H-bonds, halogen bonds); number of molecules in the asymmetric unit. researchgate.net | How does the molecule pack in the solid state? Does it form the expected carboxylic acid dimer? |
| Raman Spectroscopy | Low-frequency vibrational modes corresponding to intermolecular interactions. solubilityofthings.com | Can specific vibrational modes for Br···F or Br···O halogen bonds be identified? |
| Inelastic Neutron Scattering (INS) | Detailed vibrational and rotational-tunneling dynamics. | What are the precise dynamics of the carboxylic acid proton and its hydrogen bonding? |
Development of Predictive Computational Models for Reactivity and Supramolecular Assembly
Computational chemistry is an indispensable tool for predicting and rationalizing the behavior of complex molecules. For this compound, developing robust computational models will be crucial for guiding experimental work.
Density Functional Theory (DFT) calculations can be employed to predict the molecule's reactivity. nih.gov By calculating properties like electrostatic potential surfaces and condensed Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack, guiding further functionalization efforts. researchgate.net The Activation Strain Model (ASM) of reactivity could provide quantitative insight into reaction barriers, decomposing them into the energy required to distort the reactants (strain) and the actual interaction energy between them. rsc.orgrsc.org This would be invaluable for understanding the regioselectivity of synthetic transformations.
A particularly exciting area for computational modeling is the prediction of supramolecular assembly. The presence of both hydrogen bond donors/acceptors (the carboxylic acid group) and multiple halogen bond donors (bromine) and acceptors (fluorine, oxygen) suggests a complex landscape of non-covalent interactions. nih.gov High-level computational models could predict whether the classic carboxylic acid hydrogen-bonded dimer will form, and how these dimers might further assemble through Br···O, Br···F, or Br···Br halogen bonds. acs.org Such predictive power is essential for the rational design of crystalline materials with desired architectures and properties. osti.govnih.gov
Expansion of Applications in Specialized Materials Chemistry (non-biological, non-clinical)
The unique substitution pattern of this compound makes it an attractive building block for advanced, non-biological materials. Its rigid core and potential for directed intermolecular interactions are key features for creating ordered systems.
One potential application lies in the field of liquid crystals . The introduction of halogen atoms, particularly in a dense arrangement, can significantly influence molecular polarizability, dipole moment, and packing, which are critical parameters for liquid crystal design. whiterose.ac.uk By esterifying the carboxylic acid with appropriate mesogenic units, it may be possible to create novel liquid crystalline materials with unique phase behaviors and electro-optical properties. nih.gov
Furthermore, this compound could serve as a monomer for specialty polymers . Incorporation of such a highly halogenated aromatic unit into a polymer backbone, for example, a polyester (B1180765) or polyamide, could enhance properties such as thermal stability, flame retardancy, and chemical resistance. mdpi.com The defined stereochemistry could also lead to polymers with high degrees of crystallinity and specific gas permeability properties. Research in this area would involve synthesizing polymers and characterizing their thermal, mechanical, and dielectric properties. aaronchem.com
Integration with Flow Chemistry and Automated Synthesis Methodologies
To accelerate the exploration of its properties and applications, the synthesis of this compound and its derivatives must be efficient and scalable. Flow chemistry offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. goflow.at
Future research should focus on developing a continuous flow synthesis for this molecule. Halogenation reactions, which are often rapid and exothermic, can be performed more safely and with greater control in a microreactor environment. rsc.org Similarly, carboxylation reactions involving gaseous reagents like CO₂ are well-suited to flow systems, which offer superior gas-liquid mass transfer. rsc.org
Pairing flow chemistry with automation would create a powerful platform for high-throughput synthesis and optimization. vapourtec.com An automated system could rapidly screen different catalysts, solvents, and temperature profiles to identify the optimal conditions for synthesis. This would not only accelerate the production of the target molecule but also facilitate the rapid creation of a library of derivatives for structure-property relationship studies in materials science. beilstein-journals.org
Long-Term Outlook for Halogenated Aromatic Carboxylic Acid Research
The study of halogenated aromatic carboxylic acids is poised to remain a vibrant and impactful area of chemical research. The long-term outlook will be shaped by overarching trends towards sustainability, precision, and complexity in chemical synthesis and materials science.
The demand for "greener" chemical processes will continue to drive innovation in synthetic methodologies. This includes the use of catalysis to minimize waste, the harnessing of light through photochemistry to drive reactions under mild conditions, and the adoption of technologies like flow chemistry to improve safety and efficiency. rsc.orgrsc.org
In materials science, the focus will increasingly be on the rational design of functional materials from the molecular level up. Here, halogenated compounds are uniquely valuable. The predictability and directionality of the halogen bond are being increasingly harnessed to control supramolecular assembly, enabling the design of complex, ordered architectures like co-crystals, liquid crystals, and porous frameworks with tailored properties. nih.govwhiterose.ac.uk
Finally, as our ability to synthesize increasingly complex molecules grows, so too will the need for advanced characterization and predictive modeling. The synergy between high-level computation, advanced spectroscopy, and automated synthesis will be essential for unlocking the full potential of intricate molecules like this compound and its relatives, paving the way for the next generation of advanced materials and chemical technologies. The continued exploration of these compounds will deepen our fundamental understanding of molecular interactions and reactivity. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
